2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone
Description
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines phenoxy, piperazine, and pyridine moieties
Properties
Molecular Formula |
C23H31N3O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H31N3O2/c1-18(2)21-5-4-19(3)16-22(21)28-17-23(27)26-14-12-25(13-15-26)11-8-20-6-9-24-10-7-20/h4-7,9-10,16,18H,8,11-15,17H2,1-3H3 |
InChI Key |
DIDDPPNTVBFNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the phenoxy and piperazine intermediates. One common method involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 1-(4-piperazinyl)ethanone in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The phenoxy and pyridine moieties can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE: This compound shares the phenoxy and piperazine moieties but has a different functional group, which can lead to different chemical and biological properties.
2-(PYRIDIN-2-YL)PYRIMIDINE DERIVATIVES: These compounds have a similar pyridine moiety and can be used in similar applications, such as medicinal chemistry and materials science.
Uniqueness
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of phenoxy, piperazine, and pyridine moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
